2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Description
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety
Properties
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-16-8-9(3-4-12)11(15-16)10-7-13-5-6-14-10/h5-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVAPJZTMRLWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile
- 2-(1-ethyl-3-(pyrimidin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Uniqueness
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 2098084-09-2 |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been documented in various studies, showcasing its potential in different therapeutic areas.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Comparative studies have shown that it has a higher antibacterial efficacy compared to similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(1-Ethyl-3-(pyridin-2-yil)-1H-pyrazol-4-yil)ethanol | Moderate antibacterial |
| 2-(1-Ethyl-3-(pyrimidin-2-yil)-1H-pyrazol-4-yil)ethanol | Low antibacterial |
| 2-(1-Ethyl-3-(pyrazin-2-yil)-1H-pyrazol-4-yil)ethanol | High antibacterial |
This high level of antibacterial activity suggests that the compound could be a potential candidate for developing new antimicrobial agents.
The mechanism by which 2-(1-ethyl-3-(pyrazin-2-yil)-1H-pyrazol-4-yil)acetonitrile exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activities, thereby affecting various biological processes.
Case Studies
Several case studies have highlighted the compound's efficacy:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those recorded for conventional antibiotics.
- Antiviral Activity : Preliminary research has indicated potential antiviral properties against certain viruses, suggesting that further exploration could lead to the development of antiviral therapies.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications in the pyrazole ring or the introduction of additional functional groups have been explored to improve potency and selectivity.
Summary of Findings
The following table summarizes key findings from recent research:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Study A | Antimicrobial | High efficacy against bacterial strains |
| Study B | Antiviral | Potential activity against specific viruses |
| Study C | Enzyme inhibition | Modulation of enzyme activity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
